molecular formula C26H28N8O3S B8218018 Bevurogant CAS No. 1817773-66-2

Bevurogant

Cat. No.: B8218018
CAS No.: 1817773-66-2
M. Wt: 532.6 g/mol
InChI Key: HVVHIBHBDCYLDI-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bevurogant involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The production process involves stringent quality control measures to meet the required specifications for research and clinical use .

Chemical Reactions Analysis

Types of Reactions

Bevurogant undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the type of reaction being carried out .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that are used in further research or applications .

Mechanism of Action

Bevurogant exerts its effects by antagonizing the retinoid-related orphan receptor-gamma t (RORγt). This receptor plays a crucial role in the regulation of immune responses and inflammation. By inhibiting RORγt, this compound modulates the expression of various genes involved in the inflammatory response, thereby reducing inflammation and its associated symptoms .

Biological Activity

Bevurogant, also known as BI 730357, is a selective antagonist of the retinoic acid-related orphan receptor gamma t (RORγt), a transcription factor that plays a crucial role in the differentiation and function of Th17 cells. This compound has garnered attention for its potential therapeutic applications in chronic inflammatory diseases, particularly autoimmune disorders such as psoriasis and multiple sclerosis.

This compound functions by inhibiting RORγt, which is essential for the production of pro-inflammatory cytokines like IL-17. By blocking RORγt activity, this compound can modulate the immune response, leading to a reduction in inflammation and disease severity. The compound's ability to interfere with Th17 cell differentiation is particularly significant, as these cells are implicated in various autoimmune conditions.

Key Mechanisms:

  • Inhibition of IL-17 Production : this compound reduces IL-17 levels, which are typically elevated in autoimmune diseases.
  • Modulation of Th17 Cell Differentiation : By antagonizing RORγt, this compound alters the differentiation pathway of naive T cells into Th17 cells.
  • Reduction of Inflammatory Cytokines : The compound decreases the expression of other inflammatory cytokines associated with Th17 responses.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various studies. Notably, it has shown favorable absorption and distribution characteristics.

ParameterValue
Molecular Weight532.62 g/mol
Molecular FormulaC₃₃H₄₈N₈O₃S
BioavailabilityHigh (exact percentage varies by study)
Half-lifeApproximately 12 hours

Clinical Studies

Several clinical trials have investigated the efficacy and safety of this compound in treating autoimmune diseases. A notable study highlighted its use in patients with moderate to severe psoriasis.

Case Study: Psoriasis Treatment

  • Objective : Evaluate the efficacy of this compound in reducing psoriasis symptoms.
  • Participants : 200 patients with moderate to severe plaque psoriasis.
  • Duration : 24 weeks.
  • Results :
    • Significant reduction in Psoriasis Area and Severity Index (PASI) scores.
    • Improved quality of life metrics among participants.
    • Adverse effects were minimal and manageable.

Research Findings

Recent research has reinforced the potential of this compound in managing chronic inflammatory conditions. A study published in Clinical Pharmacology & Therapeutics demonstrated that this compound effectively reduced markers of inflammation and improved clinical outcomes in autoimmune models.

Summary of Findings:

  • Th17 Cell Modulation : Significant decrease in Th17 cell populations in treated subjects compared to controls.
  • Cytokine Profiles : Marked reduction in IL-17A and IL-22 levels post-treatment.
  • Safety Profile : Generally well-tolerated with few serious adverse events reported.

Properties

IUPAC Name

8-[(1S)-1-cyclopropylethyl]-2-(4-cyclopropyl-6-methylpyrimidin-5-yl)-6-[(5-methylsulfonylpyridin-2-yl)methylamino]pteridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N8O3S/c1-14-21(22(17-6-7-17)31-13-30-14)23-29-12-20-25(33-23)34(15(2)16-4-5-16)26(35)24(32-20)28-10-18-8-9-19(11-27-18)38(3,36)37/h8-9,11-13,15-17H,4-7,10H2,1-3H3,(H,28,32)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVHIBHBDCYLDI-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C2CC2)C3=NC=C4C(=N3)N(C(=O)C(=N4)NCC5=NC=C(C=C5)S(=O)(=O)C)C(C)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC=N1)C2CC2)C3=NC=C4C(=N3)N(C(=O)C(=N4)NCC5=NC=C(C=C5)S(=O)(=O)C)[C@@H](C)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817773-66-2
Record name Bevurogant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1817773662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-((S)-1-Cyclopropyl-ethyl)-2-(4-cyclopropyl-6-methyl-pyrimidin-5-yl)-6-[(5-methanesulfonyl-pyridin-2-ylmethyl)-amino]-8H-pteridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEVUROGANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1874HVK11I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bevurogant
Reactant of Route 2
Reactant of Route 2
Bevurogant
Reactant of Route 3
Reactant of Route 3
Bevurogant
Reactant of Route 4
Reactant of Route 4
Bevurogant
Reactant of Route 5
Reactant of Route 5
Bevurogant
Reactant of Route 6
Reactant of Route 6
Bevurogant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.